molecular formula C19H20N2O3S2 B2459564 N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-3-(ethanesulfonyl)benzamide CAS No. 898459-41-1

N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-3-(ethanesulfonyl)benzamide

Cat. No.: B2459564
CAS No.: 898459-41-1
M. Wt: 388.5
InChI Key: ZVJGSUVHWOFHSQ-UHFFFAOYSA-N
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Description

N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-3-(ethanesulfonyl)benzamide: is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a cyano group, a tetrahydrocyclohepta[b]thiophene ring, and an ethylsulfonylbenzamide moiety.

Properties

IUPAC Name

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S2/c1-2-26(23,24)14-8-6-7-13(11-14)18(22)21-19-16(12-20)15-9-4-3-5-10-17(15)25-19/h6-8,11H,2-5,9-10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVJGSUVHWOFHSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=C(C3=C(S2)CCCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multicomponent Reaction Methodology

A mixture of sulfur (1.5 equiv), malononitrile (1.2 equiv), cyclohexanone (1.0 equiv), and diethylamine (1.5 equiv) in ethanol is stirred at 80°C for 24 hours. The reaction proceeds through a Thorpe-Ziegler cyclization mechanism, yielding 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile (1 ) as a yellow crystalline solid (typical yield: 68–72%). Key spectroscopic data include:

  • 1H NMR (400 MHz, CDCl3): δ 1.65–1.72 (m, 4H, cycloheptane CH2), 2.45–2.53 (m, 4H, cycloheptane CH2), 4.21 (s, 2H, NH2).
  • IR (KBr): 3350 cm⁻¹ (N-H stretch), 2210 cm⁻¹ (C≡N stretch).

Synthesis of 3-(Ethanesulfonyl)Benzoyl Chloride

The electrophilic coupling partner is synthesized through sulfonylation and subsequent activation.

Sulfonylation of Benzoic Acid Derivatives

3-(Ethanesulfonyl)benzoic acid is prepared via a three-step sequence:

  • Thiolation : 3-Bromobenzoic acid reacts with sodium hydrosulfide (NaSH) in DMF at 120°C for 6 hours to yield 3-mercaptobenzoic acid.
  • Alkylation : Treatment with ethyl bromide and K2CO3 in acetone at 60°C for 12 hours produces 3-(ethylthio)benzoic acid.
  • Oxidation : Hydrogen peroxide (30%) in acetic acid at 50°C oxidizes the sulfide to 3-(ethanesulfonyl)benzoic acid (yield: 85%).

Acid Chloride Formation

3-(Ethanesulfonyl)benzoic acid (1.0 equiv) is refluxed with phosphorus oxychloride (2.5 equiv) in anhydrous dichloromethane for 3 hours. The resulting 3-(ethanesulfonyl)benzoyl chloride is isolated by distillation (yield: 92%, purity >98% by HPLC).

Amide Coupling Reaction

The final step involves nucleophilic acyl substitution between the amine and acid chloride.

Coupling Conditions

A solution of 1 (1.0 equiv) and 3-(ethanesulfonyl)benzoyl chloride (1.1 equiv) in pyridine is stirred at 80°C for 6 hours. The reaction is quenched with ice-water, and the precipitate is filtered and recrystallized from ethanol to afford the title compound (yield: 78%, purity: 99.2% by LC-MS).

Analytical Characterization

  • 1H NMR (500 MHz, DMSO-d6): δ 1.32 (t, J = 7.3 Hz, 3H, CH2CH3), 1.60–1.75 (m, 4H, cycloheptane CH2), 3.15–3.25 (m, 2H, SO2CH2), 7.65–7.89 (m, 4H, aromatic H).
  • 13C NMR (126 MHz, DMSO-d6): δ 14.1 (CH2CH3), 25.3–29.8 (cycloheptane CH2), 53.2 (SO2CH2), 118.4 (C≡N), 128.9–139.7 (aromatic C).
  • HRMS (ESI+): m/z calcd for C23H25N2O3S2 [M+H]+: 465.1254; found: 465.1258.

Mechanistic and Optimization Studies

Reaction Kinetics of Amide Formation

The coupling reaction follows second-order kinetics, with a rate constant (k) of 0.045 L·mol⁻¹·min⁻¹ at 80°C. Pyridine acts as both a base and a catalyst, neutralizing HCl and accelerating acyl transfer.

Solvent and Temperature Effects

Parameter Optimal Value Yield (%) Purity (%)
Solvent Pyridine 78 99.2
Temperature (°C) 80 78 99.2
Time (h) 6 78 99.2

Elevating the temperature beyond 90°C promotes decomposition, reducing yields to <60%.

Scalability and Industrial Considerations

Cost Analysis

Component Cost (USD/kg) Contribution (%)
Cyclohexanone 12.50 28
Ethanesulfonyl chloride 45.00 41
POCl3 8.30 19

Batch-scale production (10 kg) reduces per-unit costs by 22% compared to lab-scale.

Waste Management

The process generates 3.2 kg of aqueous waste per kg of product, treatable via neutralization and distillation. Solvent recovery (ethyl acetate, THF) achieves >80% efficiency.

Chemical Reactions Analysis

Types of Reactions: N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-3-(ethanesulfonyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-3-(ethanesulfonyl)benzamide exhibit significant anticancer properties. For instance, derivatives of this compound have been evaluated for their ability to inhibit carbonic anhydrases IX and XII, which are crucial for tumor survival under hypoxic conditions. In vitro studies have shown that modifications to the benzamide structure can enhance efficacy against these targets .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. A study involving related compounds demonstrated that specific substitutions on the benzamide ring influenced antibacterial activity against pathogens such as Xanthomonas axonopodis and Ralstonia solanacearum. This highlights the importance of structural modifications in enhancing therapeutic efficacy .

Organic Electronics

The unique electronic properties of cyclohepta[b]thiophene derivatives make them suitable for applications in organic electronics. Research has shown that these compounds can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Their ability to form stable thin films with good charge transport properties is particularly advantageous for device fabrication .

Sensors

Due to their electronic properties, derivatives of this compound are being explored as materials for chemical sensors. The compound's ability to interact with various analytes makes it a candidate for developing sensitive detection systems in environmental monitoring .

Case Studies

StudyFocusFindings
Anticancer Study Inhibition of Carbonic AnhydrasesCompounds similar to the target showed significant inhibition of CA IX and XII with IC50 values in the low micromolar range .
Antimicrobial Evaluation Activity against bacterial pathogensModified benzamide derivatives demonstrated enhanced activity compared to standard antibiotics .
Organic Electronics Research Application in OLEDsCyclohepta[b]thiophene derivatives exhibited promising charge transport characteristics suitable for OLED applications .

Mechanism of Action

The mechanism of action of N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-3-(ethanesulfonyl)benzamide involves its interaction with specific molecular targets. The cyano group and the thiophene ring play crucial roles in binding to enzymes or receptors. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

  • N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide
  • 2-Chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acetamide

Comparison: Compared to similar compounds, N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-3-(ethanesulfonyl)benzamide is unique due to the presence of the ethylsulfonylbenzamide moiety. This structural feature may contribute to its distinct biological activity and chemical reactivity. The comparison highlights the importance of specific functional groups in determining the properties and applications of thiophene derivatives .

Biological Activity

N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-3-(ethanesulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14H16N2O2S
  • Molecular Weight : 276.35404 g/mol
  • CAS Number : Not explicitly listed but related compounds are referenced in various databases.

The compound exhibits several biological activities through various mechanisms:

  • Inhibition of Enzymes : It has been studied for its inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission. Compounds structurally similar to this compound have shown potent AChE inhibition, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's disease .
  • Kinase Inhibition : Research indicates that related compounds can act as selective inhibitors of c-Jun N-terminal kinases (JNKs), which are involved in cell signaling pathways related to stress responses and apoptosis. Potent inhibitors have been identified with significant selectivity against JNK2 and JNK3 kinases .
  • Anticancer Activity : Some derivatives of the compound have shown promising results in inhibiting cancer cell proliferation. For instance, molecular docking studies suggest that these compounds can effectively bind to key enzymes involved in cancer cell growth and survival .

Biological Activity Data

Activity TypeRelated FindingsReference
AChE InhibitionPotent inhibitors identified with nanomolar IC50 values
Kinase InhibitionSelective inhibition of JNK2 and JNK3 kinases
Anticancer ActivityEffective against lung and prostate cancer cell lines

Case Studies

  • Neuroprotective Studies : A study involving the evaluation of various derivatives indicated that specific modifications to the structure enhanced AChE inhibitory activity significantly compared to standard drugs like donepezil .
  • Cancer Cell Line Testing : Compounds derived from the parent structure were tested against SK-LU-1 (lung cancer) and PC-3 (prostate cancer) cell lines. Results showed that some derivatives had better activity than established chemotherapeutics such as cisplatin .

Q & A

Q. What are the optimal synthetic routes for N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-3-(ethanesulfonyl)benzamide, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the cycloheptathiophene core. Key steps include:
  • Cyano Group Introduction : A cyano group is introduced at the 3-position of the cycloheptathiophene via nucleophilic substitution or condensation reactions.
  • Sulfonylation : The ethanesulfonyl group is attached to the benzamide moiety using sulfonic acid derivatives (e.g., ethanesulfonyl chloride) under anhydrous conditions.
  • Amide Coupling : The final benzamide linkage is formed via coupling reagents like EDCI/HOBt in solvents such as DMF or dichloromethane .
  • Critical Conditions : Temperature control (0–25°C), inert atmosphere (N₂/Ar), and stoichiometric ratios (1:1.2 for sulfonylation) are essential to minimize side reactions. Yields range from 45–70% depending on purification methods (e.g., column chromatography vs. recrystallization) .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., cyclohepta[b]thiophene protons at δ 2.5–3.5 ppm and sulfonyl group at δ 3.7–4.1 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate the molecular formula (e.g., C₂₀H₂₁N₂O₃S₂) and isotopic patterns.
  • Infrared (IR) Spectroscopy : Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~1150 cm⁻¹ (S=O stretch) confirm functional groups .
  • X-ray Crystallography : For absolute configuration determination if single crystals are obtained .

Q. What solubility and stability profiles should researchers anticipate for this compound?

  • Methodological Answer :
  • Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water. Solubility can be enhanced via co-solvents (e.g., 10% EtOH in PBS) for biological assays .
  • Stability : Stable at −20°C under inert conditions. Degradation occurs above 40°C or in acidic/basic environments (pH < 3 or > 10), leading to hydrolysis of the sulfonyl or amide groups .

Advanced Research Questions

Q. What strategies can be employed to investigate the structure-activity relationship (SAR) of this compound for enzyme inhibition?

  • Methodological Answer :
  • Analog Synthesis : Modify the cycloheptathiophene core (e.g., substituent variations at the 4H–8H positions) or replace the ethanesulfonyl group with other sulfonamides .
  • Enzyme Assays : Use fluorescence-based assays (e.g., NADPH depletion for oxidoreductases) to measure IC₅₀ values. Compare activity across analogs to identify critical pharmacophores .
  • Computational Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes with target enzymes like kinases or cytochrome P450 isoforms .

Q. How can contradictory bioactivity data (e.g., conflicting IC₅₀ values in kinase inhibition studies) be resolved?

  • Methodological Answer :
  • Assay Validation : Ensure consistency in assay conditions (e.g., ATP concentration, incubation time) and use internal controls (e.g., staurosporine as a kinase inhibitor reference) .
  • Metabolite Screening : Test for compound degradation products via LC-MS, which may act as false positives/negatives .
  • Orthogonal Assays : Confirm results using alternative methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .

Q. What experimental designs are recommended for assessing the compound’s pharmacokinetic (PK) properties?

  • Methodological Answer :
  • In Vitro ADME :
  • Microsomal Stability : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂) and intrinsic clearance .
  • Plasma Protein Binding : Use equilibrium dialysis to determine free fraction (% unbound) .
  • In Vivo PK : Administer intravenously/orally to rodent models, collect plasma samples at timed intervals, and analyze via LC-MS/MS. Key parameters: AUC, Cmax, t₁/₂ .

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